REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[N:11]=[CH:10][C:9]([C:15]1[CH:16]=[N:17][N:18]([CH3:20])[CH:19]=1)=[CH:8]2.[NH2:22][NH2:23]>CO>[CH3:20][N:18]1[CH:19]=[C:15]([C:9]2[CH:10]=[N:11][C:12]3[C:7]([CH:8]=2)=[CH:6][C:5]([CH2:4][C:3]([NH:22][NH2:23])=[O:2])=[CH:14][CH:13]=3)[CH:16]=[N:17]1
|
Name
|
[3-(1-Methyl-1H-pyrazol-4-yl)-quinolin-6-yl]-acetic acid methyl ester
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Quantity
|
8.6 mmol
|
Type
|
reactant
|
Smiles
|
COC(CC=1C=C2C=C(C=NC2=CC1)C=1C=NN(C1)C)=O
|
Name
|
|
Quantity
|
80.6 mmol
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
80.6 mmol
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate collected via filtration
|
Type
|
WASH
|
Details
|
washed with cold methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
CN1N=CC(=C1)C=1C=NC2=CC=C(C=C2C1)CC(=O)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |